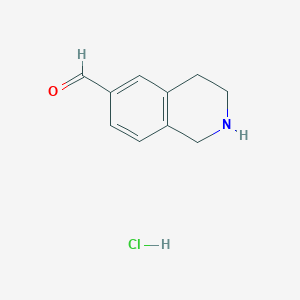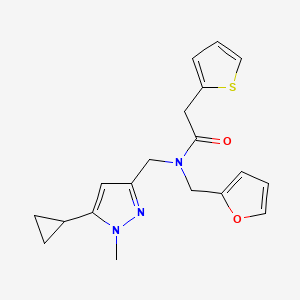![molecular formula C6H2Cl2N2S B2937981 2,4-Dichlorothieno[3,4-D]pyrimidine CAS No. 36948-21-7](/img/structure/B2937981.png)
2,4-Dichlorothieno[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by its two chlorine atoms attached to the thieno[3,4-D]pyrimidine ring system, which makes it a versatile intermediate for further chemical modifications.
Aplicaciones Científicas De Investigación
2,4-Dichlorothieno[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antitumor agents and other pharmaceuticals.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays.
Mecanismo De Acción
Target of Action
2,4-Dichlorothieno[3,4-D]pyrimidine is a chemical compound that has been identified as an active intermediate in the synthesis of new antitumor medications . .
Mode of Action
It is known that the compound contains two chloride atoms, which are easily replaced by other functional groups, allowing for various unit processes
Action Environment
The compound is typically stored in a dark place at room temperature, suggesting that light and temperature may affect its stability . .
Safety and Hazards
The safety information available indicates that 2,4-Dichlorothieno[3,2-d]pyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements are H301 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can bind to the ATP binding site of EGFR with high affinity and specificity .
Cellular Effects
Cellular assays have shown that 2,4-Dichlorothieno[3,2-d]pyrimidine inhibits cell proliferation by inhibiting EGFR signaling pathways
Molecular Mechanism
It is known to bind to the ATP binding site of EGFR with high affinity and specificity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[3,4-D]pyrimidine typically involves the chlorination of thieno[3,4-D]pyrimidine derivatives. One common method includes the reaction of 2-amino-4-chlorothiophene with cyanogen bromide, followed by cyclization and chlorination steps. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as solvents, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorothieno[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used in chlorination reactions.
Dimethylformamide (DMF): Used as a solvent in various reactions.
Sodium Hydroxide (NaOH): Used in substitution reactions to deprotonate nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound include substituted thieno[3,4-D]pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry and materials science .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorothieno[2,3-D]pyrimidine: Similar in structure but differs in the position of the chlorine atoms and the thieno ring.
2,4-Dichloropyrimidine: Lacks the thieno ring but has similar reactivity due to the presence of chlorine atoms.
2,4-Dichlorothiophene: Contains a thiophene ring with chlorine atoms but lacks the pyrimidine moiety.
Uniqueness
2,4-Dichlorothieno[3,4-D]pyrimidine is unique due to its specific ring structure, which combines both thieno and pyrimidine moieties.
Propiedades
IUPAC Name |
2,4-dichlorothieno[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRGBBMQQJFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine](/img/structure/B2937899.png)

![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2937901.png)
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)

![4-({2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2937906.png)
![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)


![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)

![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)
